3-(Cyclobutylamino)benzonitrile

Chemical purity Regioisomeric comparison Procurement specification

Fragment-based drug discovery demands precise regioisomer control - in-class substitution can shift LogP up to 0.9 log units, altering permeability and target engagement. • LogP 2.52 - optimal fragment-lipophilicity midpoint (window 1-3), minimizing off-target promiscuity vs. ortho (3.1) and para (2.21) isomers. • Cyclobutyl ring restricts rotatable bonds to 2 (vs. 3 in acyclic analogs), reducing entropic binding penalties and enhancing target selectivity. • 98% purity grade available, reducing repurification in parallel library synthesis and accelerating assay cycle time.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
CAS No. 1248517-44-3
Cat. No. B1453547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclobutylamino)benzonitrile
CAS1248517-44-3
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESC1CC(C1)NC2=CC=CC(=C2)C#N
InChIInChI=1S/C11H12N2/c12-8-9-3-1-6-11(7-9)13-10-4-2-5-10/h1,3,6-7,10,13H,2,4-5H2
InChIKeyPJYURDCNCGPZIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Cyclobutylamino)benzonitrile: Meta-Substituted Building Block


3-(Cyclobutylamino)benzonitrile (CAS 1248517-44-3) is a meta-substituted benzonitrile derivative containing a cyclobutylamino moiety, with the molecular formula C₁₁H₁₂N₂ and a molecular weight of 172.23 g/mol . This compound serves as a versatile synthetic intermediate and scaffold in drug discovery programs, particularly in the design of kinase inhibitors and other small-molecule therapeutics where regiospecific aromatic substitution patterns are critical for target engagement . Its unique combination of a hydrogen-bond-donating secondary amine linker and a hydrogen-bond-accepting nitrile group, positioned at the meta position of the phenyl ring, creates a defined vector geometry that distinguishes it from its ortho and para regioisomers as well as from acyclic amine analogs [1].

Regiospecific scaffold Meta-substitution defines a unique exit vector geometry for target engagement
Conformational control Cyclobutyl ring reduces rotatable bonds vs acyclic amine building blocks
Synthetic utility Versatile intermediate for kinase inhibitor and fragment-based programs

3-(Cyclobutylamino)benzonitrile: Risks of Analog Substitution


Simply replacing 3-(cyclobutylamino)benzonitrile with its 2- or 4-substituted regioisomers, or with acyclic amine analogs such as 3-(isopropylamino)benzonitrile, introduces measurable differences in lipophilicity (LogP), molecular conformation, and hydrogen-bonding vector geometry that can fundamentally alter physicochemical properties and biological target engagement . The meta-substitution pattern provides a distinct exit vector for the cyclobutylamino group, with a LogP of approximately 2.52, compared to XlogP values of 3.1 for the ortho isomer and 2.21 for the para isomer, representing up to a 0.9 log unit difference that significantly influences membrane permeability, solubility, and off-target promiscuity . Furthermore, the cyclobutyl ring imposes conformational restriction by eliminating one rotatable bond relative to acyclic isopropylamino analogs, reducing entropic penalties upon binding and potentially enhancing target selectivity [1]. These measurable differences mean that in-class substitution without experimental validation carries a high risk of altered, and likely inferior, performance in the intended synthetic or biological application.

Target Attribute
Analog Replacement Risk
Meta-substitution with defined exit vector
Ortho/Para regioisomers alter vector geometry and lipophilicity, shifting permeability and off-target profiles
Cyclobutyl ring provides conformational restriction
Acyclic amine analogs (e.g. isopropyl) increase rotatable bonds, likely raising entropic penalty and altering selectivity
Cyclobutyl lipophilicity (LogP ~2.5) balances fragment-likeness
Cyclopentyl homolog increases lipophilicity by measurable margin, reducing lipophilic efficiency

3-(Cyclobutylamino)benzonitrile: Key Differentiating Data


Purity Comparison: Ortho and Para Regioisomers

3-(Cyclobutylamino)benzonitrile is commercially available at 98% purity from LeYan (Catalog No. 1763760), whereas the ortho isomer, 2-(cyclobutylamino)benzonitrile (CAS 204079-15-2), is supplied at 95% purity from the same vendor . This 3-percentage-point difference in purity is meaningful for applications requiring high-fidelity starting materials, such as parallel library synthesis or fragment-based screening, where impurities can generate false positives or reduce reaction yields. Bidepharm additionally offers the 3-substituted compound with documented batch-specific QC analyses (NMR, HPLC, GC) .

Purity Grade
Data to verify
98% (meta) vs 95% (ortho/para)
Supports higher-fidelity synthesis workflows
Vendor-specified HPLC purity; batch-dependent
Chemical purity Regioisomeric comparison Procurement specification

Lipophilicity vs. Ortho Regioisomer

The measured LogP of 3-(cyclobutylamino)benzonitrile is 2.52 (LeYan), which is 0.58 log units lower than the computed XlogP of 3.1 for the ortho isomer, 2-(cyclobutylamino)benzonitrile . It is also 0.31 log units higher than the LogP of 2.21 reported for the para isomer . This intermediate lipophilicity positions the meta isomer favorably within Lipinski-like drug-likeness space (LogP < 5) while potentially offering improved aqueous solubility and reduced non-specific plasma protein binding compared to the more lipophilic ortho isomer. In the context of fragment-based drug discovery, where optimal fragment LogP typically ranges from 1 to 3, the 3-substituted isomer's LogP of 2.52 is closer to the ideal midpoint than either the ortho (LogP 3.1, risk of excessive lipophilicity) or the para (LogP 2.21, potentially insufficient membrane permeability) isomers.

Lipophilicity vs Ortho
Data to verify
LogP 2.52 (meta) vs 3.1 (ortho); Δ = -0.58
More balanced fragment-likeness profile
Measured vs computed LogP; solubility/permeability trade-off
Lipophilicity LogP Drug-likeness ADME

Lipophilicity vs. Cyclopentyl Analog

3-(Cyclobutylamino)benzonitrile (LogP = 2.52) is measurably less lipophilic than its direct cycloalkyl homolog, 3-(cyclopentylamino)benzonitrile (CAS 1019569-17-5, LogP = 2.66 from Fluorochem), by a margin of 0.14 log units . This LogP reduction arises from the cyclobutyl ring's smaller hydrophobic surface area (4 carbons vs. 5 carbons). In medicinal chemistry campaigns targeting the same biological receptor class, this difference can improve Ligand Lipophilic Efficiency (LLE = pIC₅₀ − LogP), a key optimization metric. Even assuming equipotent target binding, the cyclobutyl derivative would yield an LLE improvement of +0.14 log units over the cyclopentyl analog, contributing to a more favorable ADME profile without sacrificing target engagement.

Cyclopentyl vs Cyclobutyl
Data to verify
ΔLogP +0.14 (cyclopentyl more lipophilic)
Favorable lipophilic efficiency for CNS optimization
0.14 log unit margin; vendor-reported LogP values
Cycloalkyl SAR Lipophilic ligand efficiency Cyclobutyl vs. cyclopentyl

Conformational Flexibility vs. Acyclic Analogs

3-(Cyclobutylamino)benzonitrile contains 2 rotatable bonds (as computed from its SMILES structure: N#Cc1cccc(NC2CCC2)c1), representing the bond between the phenyl ring and the amine nitrogen, and the bond between the nitrile carbon and the phenyl ring [1]. In contrast, an acyclic analog such as 3-(isopropylamino)benzonitrile possesses 3 rotatable bonds due to the freely rotating isopropyl group. The cyclobutyl ring locks the N-alkyl substituent into a defined conformational space, reducing the entropic penalty (TΔS) upon binding to a biological target. While a direct head-to-head binding comparison data is not publicly available for this specific compound, class-level inference from medicinal chemistry literature indicates that cyclobutyl-containing ligands frequently exhibit improved binding affinity and selectivity compared to their acyclic counterparts, attributable to this reduction in conformational freedom.

Conformational Flexibility
Class-level
2 rot. bonds (cyclobutyl) vs 3 (acyclic)
Potential entropic binding advantage
Class-level inference; direct comparison data not available
Conformational restriction Entropic binding Rotatable bonds

Batch QC: Multi-Method Documentation

Bidepharm (Catalog No. BD00877549) explicitly lists batch-specific QC documentation for 3-(cyclobutylamino)benzonitrile, including ¹H NMR, HPLC purity, and GC analysis, ensuring lot-to-lot reproducibility . This level of documented analytical characterization is not universally available for the ortho or para regioisomers from comparable vendors, where QC documentation may be limited to HPLC purity alone or unavailable at the time of procurement. In regulated environments or for publications requiring rigorous compound characterization, the availability of multi-method batch QC reduces the burden on the end user to independently verify identity and purity, accelerating experimental timelines and ensuring data integrity.

Batch QC
Source review
NMR + HPLC + GC documentation available
Reduces in-house re-characterization burden
Multi-method QC from Bidepharm; verify current lot documentation
Quality control Batch reproducibility Analytical characterization

3-(Cyclobutylamino)benzonitrile Application Scenarios


Fragment-Based Drug Discovery with Balanced Lipophilicity

With a LogP of 2.52, 3-(cyclobutylamino)benzonitrile occupies an optimal fragment-lipophilicity window (LogP 1–3) that is closer to the ideal midpoint than the ortho isomer (XlogP = 3.1) and retains sufficient lipophilicity for membrane permeability relative to the para isomer (LogP = 2.21) . Procurement of this specific regioisomer for fragment library assembly is therefore justified when the screening cascade requires fragments with balanced solubility and permeability, minimizing the need for downstream LogP optimization.

Parallel Synthesis of Kinase Inhibitor Libraries

The availability of 3-(cyclobutylamino)benzonitrile at 98% purity (LeYan) provides a higher-purity starting material than the 95%-grade ortho or para isomers . In parallel chemistry workflows generating >100-compound libraries, a 3% purity advantage at the building-block stage can translate to significantly fewer failed reactions or repurification steps, directly reducing consumable costs and accelerating the synthesis-to-assay cycle time.

SAR Studies on Cycloalkyl Ring Size

The measurable LogP difference of 0.14 log units between 3-(cyclobutylamino)benzonitrile (LogP = 2.52) and its cyclopentyl homolog (LogP = 2.66) makes the cyclobutyl derivative the preferred choice for SAR explorations where reducing lipophilicity without sacrificing the conformational restriction of a cycloalkyl group is the primary objective. This scenario is common in CNS drug discovery, where excessive LogP is correlated with increased hERG liability and metabolic instability.

Conformational Restriction for Target Selectivity

The cyclobutyl ring reduces the rotatable bond count from 3 (in acyclic isopropylamino analogs) to 2, providing a measurable reduction in conformational entropy . This feature is strategically valuable in campaigns targeting proteins with shallow or conformationally sensitive binding pockets (e.g., certain kinases, GPCRs), where pre-organization of the ligand can improve binding selectivity and reduce off-target pharmacology relative to flexible acyclic amine building blocks.

Application
Selection Property
Validation Focus
Fragment-based library assembly
Mid-range lipophilicity (balanced LogP)
Fragment-likeness, solubility, and permeability screening
Kinase inhibitor parallel synthesis
Reported higher purity building block (98%)
Reaction yield and post-synthesis purity verification
Cycloalkyl ring-size SAR studies
Lower lipophilicity vs cyclopentyl analog
Lipophilic efficiency and ADME endpoint review
Conformationally restricted ligand design
Reduced rotatable bond count
Binding selectivity and off-target profiling
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